3-Ethoxy-2-oxobutyraldehyde

RNA structure probing chemical footprinting nucleobase specificity

3-Ethoxy-2-oxobutyraldehyde (CAS 3688-37-7), also designated anhydrous kethoxal or β-ethoxy-α-ketobutyraldehyde, is a chiral α‑ketoaldehyde of molecular formula C₆H₁₀O₃ (MW 130.14 g/mol). The compound exists in equilibrium with its hydrate form, 3‑ethoxy‑1,1‑dihydroxy‑2‑butanone (CAS 27762‑78‑3), which is the more widely studied pharmacologically active species.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 3688-37-7
Cat. No. B1211746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-2-oxobutyraldehyde
CAS3688-37-7
Synonyms3-ethoxy-2-oxobutyraldehyde
kethocal
kethoxal
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(C)C(=O)C=O
InChIInChI=1S/C6H10O3/c1-3-9-5(2)6(8)4-7/h4-5H,3H2,1-2H3
InChIKeyVUNAKDMJSGEODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-2-oxobutyraldehyde (CAS 3688-37-7) – Procurement-Relevant Identity, Physicochemical Profile, and Core Reactivity


3-Ethoxy-2-oxobutyraldehyde (CAS 3688-37-7), also designated anhydrous kethoxal or β-ethoxy-α-ketobutyraldehyde, is a chiral α‑ketoaldehyde of molecular formula C₆H₁₀O₃ (MW 130.14 g/mol) . The compound exists in equilibrium with its hydrate form, 3‑ethoxy‑1,1‑dihydroxy‑2‑butanone (CAS 27762‑78‑3), which is the more widely studied pharmacologically active species [1]. Its 1,2‑dicarbonyl motif confers specific, covalent reactivity toward the Watson–Crick face of guanine residues (N1 and N2 positions) in single‑stranded nucleic acids, a property leveraged in RNA structure probing, antiviral, and antineoplastic applications [2]. The free aldehyde serves as the immediate synthetic precursor to bis‑thiosemicarbazone derivatives such as gloxazone (Contrapar®) and the corresponding copper(II) chelate Cu(II)KTS, both of which have been evaluated clinically for antitumor and anti‑anaplasmosis indications [3].

RNA structure probing: hydrate form enables exclusive guanine N1/N2 dual‑site modification, reducing need for complementary CMCT probes.
Bis‑thiosemicarbazone synthesis: anhydrous aldehyde may improve condensation yield for gloxazone and Cu(II)KTS preparation.
Metal‑chelate research: scaffold for copper‑dependent complex evaluation in tumor model‑response studies.

Why 3-Ethoxy-2-oxobutyraldehyde Cannot Be Replaced by Generic α‑Ketoaldehydes or Single‑Site Nucleic Acid Probes


Although α‑ketoaldehydes such as glyoxal, methylglyoxal, and phenylglyoxal share the ability to modify guanine, their reactivity profiles diverge sharply with respect to in‑cell permeability, adduct stability, nucleobase selectivity, and biological outcome [1]. Dimethyl sulfate (DMS) and CMCT each target only one position on guanine (N3 of cytosine / N1 of adenine for DMS; N1 of guanine for CMCT), whereas kethoxal uniquely modifies both the N1 and N2 atoms on the Watson–Crick interface, altering the hydrogen‑bonding pattern fundamentally and enabling detection of unpaired guanines by reverse transcription with a single reagent [2]. Moreover, the free ligand 3‑ethoxy‑2‑oxobutyraldehyde bis(thiosemicarbazone) (KTS) requires copper(II) for full antitumor activity, a mechanistic dependence not observed for the bis‑thiosemicarbazones derived from simpler dialdehydes [3]. These chemo‑selectivity and metallopharmacological distinctions make batch‑level interchange with generic α‑ketoaldehydes or other chemical probes scientifically unsound in applications requiring guanine‑specific dual‑site modification, antiviral potency, or copper‑dependent tumor growth inhibition.

3‑Ethoxy‑2‑oxobutyraldehydeDual‑site G modification (N1/N2); single‑reagent guanine mapping.
Generic α‑ketoaldehydes / DMS / CMCTGlyoxal modifies C/A alongside G; DMS/CMCT modify single nucleobase positions.

Guanine‑specific assignment may be compromised; mixed‑probe workflows may require additional validation.

KTS (from this aldehyde)Antitumor activity is copper‑dependent in Walker 256 model.
Other bis‑thiosemicarbazonesBis‑thiosemicarbazones from simpler dialdehydes lack comparable copper‑dependent switch.

Metal‑dependent model‑response may not transfer; copper‑chelate context requires independent verification.

Anhydrous aldehyde (CAS 3688‑37‑7)Direct carbonyl reactivity for efficient condensation with thiosemicarbazide.
Hydrate form (CAS 27762‑78‑3)Hydrate must first dehydrate; reported lower synthetic yield (25–35% vs ~43%).

Synthetic throughput may decrease; procurement form impacts bis‑thiosemicarbazone production efficiency.

3-Ethoxy-2-oxobutyraldehyde – Comparator-Anchored, Quantitative Differentiation Evidence


Guanine N1 + N2 Dual‑Site Modification vs. Single‑Atom Probes DMS and CMCT

Among the standard chemical probes for RNA secondary structure, only kethoxal (the hydrate form of 3‑ethoxy‑2‑oxobutyraldehyde) simultaneously modifies the N1 and N2 positions of guanine, both located on the Watson–Crick base‑pairing face [1]. By contrast, dimethyl sulfate (DMS) methylates N1 of adenine and N3 of cytosine, while CMCT (1‑cyclohexyl‑3‑(2‑morpholinoethyl)carbodiimide metho‑p‑toluenesulfonate) modifies N1 of guanine and N3 of uracil [2]. This dual‑site reactivity means a single kethoxal experiment can report on guanine solvent accessibility with information content that requires a combination of DMS and CMCT to achieve for other nucleobases. In primer‑extension assays, kethoxal‑modified guanines produce reverse‑transcription stops that are readily distinguishable from those generated by DMS or CMCT, enabling unambiguous assignment of single‑stranded G residues in mixed‑probe workflows [3].

Guanine dual‑site
Head‑to‑head
Target: modifies N1 & N2 of G (two Watson‑Crick positions).
DMS: N1‑A/N3‑C only; CMCT: N1‑G/N3‑U only. 2‑point G readout vs. 1‑point.
Supports single‑reagent guanine accessibility mapping workflow.
In vitro RNA probing; reverse‑transcription stop detection.
RNA structure probing chemical footprinting nucleobase specificity

KTS Antitumor Activity Is Copper‑Dependent While Structurally Related Bis‑Thiosemicarbazones Are Not

The antitumor efficacy of 3‑ethoxy‑2‑oxobutyraldehyde bis(thiosemicarbazone) (KTS) is stringently dependent on dietary copper intake: rats bearing Walker 256 nitrogen‑mustard‑resistant carcinosarcoma and maintained on a copper‑deficient diet exhibited no significant tumor inhibition from KTS, whereas supplementation with cupric ion restored potent, dose‑dependent carcinostatic and carcinolytic activity [1]. In contrast, the pre‑formed copper(II) chelate Cu(II)KTS demonstrated direct antitumor activity independent of host copper status, and was identified as the active pharmacophore [2]. This obligatory metal‑ion dependence is not a general feature of bis‑thiosemicarbazones derived from other dicarbonyl compounds; for instance, glyoxal bis(thiosemicarbazone) and benzil bis(thiosemicarbazone) do not exhibit the same magnitude of copper‑mediated activity enhancement, underscoring the unique ligand‑field properties conferred by the 3‑ethoxy substituent [3].

Copper‑dependent activity
Head‑to‑head
KTS + Cu(II): marked tumor inhibition in Walker 256; KTS without Cu: no significant activity. Glyoxal‑/benzil‑bis(thiosemicarbazone): no comparable Cu switch.
Reported copper‑dependent model‑response endpoint context.
Dietary copper manipulation; rat model (Cancer Res. 1967).
anticancer metallodrug copper chelate Walker 256 carcinosarcoma

Consistent Antileukemic Activity in L1210 Model vs. Inconsistent Activity of Other Polycarbonyls

In a systematic comparative study of polycarbonyl compounds against murine Leukemia L1210, 3‑ethoxy‑2‑ketobutyraldehyde (Kethoxal®) was the only agent that increased survival consistently across replicate experiments, whereas phenylglyoxal, cyclohexylglyoxal, methoxy‑methylglyoxal, glyoxal, succinaldehyde, and malonaldehyde exhibited only sporadic, non‑reproducible antileukemic activity [1]. Although precise survival‑time numbers are behind a paywall at the AACR journal, the qualitative descriptor “consistently” versus “some activity” is a direct, author‑stated comparator‑based differentiation. The ethoxy substituent at the β‑position is hypothesized to confer improved pharmacokinetic stability relative to the unsubstituted glyoxal scaffold, which is rapidly metabolized by aldehyde dehydrogenases [2].

L1210 consistency
Head‑to‑head
3‑Ethoxy‑2‑ketobutyraldehyde: consistent survival prolongation across experiments. Six comparator polycarbonyls: sporadic, non‑reproducible activity.
Leukemia model‑response reproducibility endpoint context.
Qualitative author‑stated comparison; quantitative data behind paywall.
antileukemic L1210 leukemia survival prolongation

Kethoxal Requires Ex Vivo Permeabilization, Whereas Glyoxal and Methylglyoxal Are Cell‑Permeant In Vivo Probes

Kethoxal, the hydrate of 3‑ethoxy‑2‑oxobutyraldehyde, has been extensively employed for in vitro RNA structure mapping, but its application in living cells is hampered by poor membrane permeability: it requires sonication, DMSO, or high concentrations of CaCl₂ and sodium borate to access intracellular RNA [1]. In contrast, glyoxal, methylglyoxal, and phenylglyoxal readily penetrate bacterial and eukaryotic cell membranes without prior permeabilization and modify guanines in vivo at pH ≥ 8 [2]. This permeability barrier is an important differentiation parameter: kethoxal offers superior specificity (exclusive G modification at N1/N2, no off‑target C or A reactivity), whereas the cell‑permeant glyoxals modify cytosines and adenines in addition to guanines [3]. Consequently, users requiring stringent in‑vitro guanine‑only readout with structural precision should procure kethoxal; those needing in‑vivo transcriptome‑wide probing may prefer glyoxal derivatives.

Cell permeability
Head‑to‑head
Kethoxal: requires permeabilization (sonication/DMSO); modifies only G (N1/N2). Glyoxal/methylglyoxal: cell‑permeant, modify G + C + A.
Permeabilization‑requirement context for in‑vitro vs. in‑vivo probe selection.
Bacterial and eukaryotic cells; pH ≥ 8 (RNA 2018).
in vivo RNA probing cell permeability chemical probe

Anhydrous Aldehyde Enables Efficient Bis‑Thiosemicarbazone Synthesis vs. Hydrate Form Kinetics

The anhydrous form of 3‑ethoxy‑2‑oxobutyraldehyde (CAS 3688‑37‑7) is the preferred starting material for the synthesis of gloxazone (Contrapar®, 3‑ethoxy‑2‑oxobutyraldehyde bis‑thiosemicarbazone, CAS 2507‑91‑7) because the free aldehyde carbonyl reacts directly with thiosemicarbazide without the competing hydrolysis equilibrium present in the hydrate [1]. While both anhydrous and hydrate forms ultimately yield the same bis‑thiosemicarbazone, literature reports indicate that the anhydrous aldehyde affords the product in higher yield within shorter reaction times, as the hydrate must first dehydrate to the reactive carbonyl species [2]. In a patent‑documented procedure, condensation of the anhydrous aldehyde with two equivalents of thiosemicarbazide in ethanol provided gloxazone in 43.5% isolated yield . By contrast, published yields employing the hydrate form typically fall in the 25–35% range under comparable conditions, reflecting the kinetic penalty of hydrate dehydration.

Synthetic yield
Data to verify
~1.2–1.7×
Anhydrous aldehyde may raise gloxazone yield compared to hydrate route.
Patent 43.5% vs. literature 25–35%; cross‑study comparison.
bis-thiosemicarbazone synthesis gloxazone synthetic efficiency

Cu(II)KTS Selectively Inhibits DNA Synthesis Over RNA and Protein Synthesis in KB Cells

At 2 µg/mL, the copper(II) chelate of 3‑ethoxy‑2‑oxobutyraldehyde bis(thiosemicarbazone), Cu(II)KTS, inhibited the incorporation of [³H]‑thymidine into DNA of human KB epidermoid carcinoma cells by 83%, compared with only 23% inhibition of [³H]‑uridine incorporation into RNA and 13% inhibition of [³H]‑valine incorporation into protein [1]. This pronounced selectivity for DNA synthesis (3.6‑fold greater inhibition vs. RNA; 6.4‑fold vs. protein) is mechanistically significant and contrasts with the broader macromolecular synthesis inhibition profiles of other metal‑thiosemicarbazone complexes, such as the zinc(II) and nickel(II) analogs, which typically show less biased inhibition patterns [2]. The data position Cu(II)KTS as a relatively selective DNA‑synthesis inhibitor, a characteristic that can guide the choice of metal ion when designing target‑specific anticancer metallodrugs.

DNA synthesis selectivity
Class‑level
DNA/RNA = 3.6; DNA/protein = 6.4
DNA‑synthesis selectivity endpoint review for Cu(II)KTS in KB cells.
83% DNA inhibition at 2 µg/mL; RNA 23%, protein 13%.
DNA synthesis inhibition mechanism of action KB cells

Optimal Procurement Scenarios for 3-Ethoxy-2-oxobutyraldehyde Based on Quantified Differentiation


In Vitro RNA Structure Probing Requiring Single‑Reagent Guanine Accessibility Mapping

When a research program demands unambiguous identification of unpaired guanines in RNA secondary‑structure models, purchasing 3‑ethoxy‑2‑oxobutyraldehyde (as the hydrate) is justified by its unique ability to modify both N1 and N2 of guanine simultaneously . This dual‑site reactivity eliminates the need for complementary CMCT probing, reducing bench time and reagent cost while improving confidence in guanine assignment . The compound’s requirement for in‑vitro conditions (permeabilization needed for cellular entry) is not a limitation in this context, as purified RNA or reconstituted ribonucleoprotein particles are the standard substrates .

Synthesis of Gloxazone (Anaplasmacide) and Copper‑Dependent Antitumor Bis‑Thiosemicarbazones

Veterinary pharmaceutical manufacturers and medicinal chemistry laboratories synthesizing gloxazone or Cu(II)KTS should procure the anhydrous aldehyde (CAS 3688‑37‑7) to maximize condensation efficiency with thiosemicarbazide and achieve higher isolated yields (ca. 43.5%) compared with the hydrate route . Furthermore, the strict dependence of KTS antitumor activity on copper availability—and the enhanced potency of the pre‑formed Cu(II) chelate—makes this scaffold preferable to bis‑thiosemicarbazones derived from other dialdehydes when developing metal‑activated anticancer prodrugs .

Antileukemic Lead Optimization with Reproducible In Vivo Efficacy

Oncology groups seeking an α‑ketoaldehyde scaffold with proven, experiment‑to‑experiment reproducibility in the L1210 leukemia model should prioritize 3‑ethoxy‑2‑oxobutyraldehyde over simpler glyoxal or phenylglyoxal analogs, which failed to produce consistent survival prolongation . The ethoxy substituent is hypothesized to reduce metabolic clearance by aldehyde dehydrogenases, contributing to more predictable pharmacokinetics—a critical factor when establishing structure‑activity relationships across a congeneric series .

Mechanistic Studies of DNA‑Selective Anticancer Metallodrugs

Investigators exploring the mechanism of action of metal‑thiosemicarbazone complexes can use Cu(II)KTS (prepared from 3‑ethoxy‑2‑oxobutyraldehyde) as a positive control for DNA‑synthesis‑selective inhibition. At 2 µg/mL, it achieves 83% suppression of DNA synthesis in KB cells while sparing RNA and protein synthesis, providing a benchmark selectivity profile (DNA/RNA = 3.6; DNA/protein = 6.4) against which novel analogs can be compared . The compound thus functions as both a chemical probe and a reference standard in DNA‑damage‑response pathway studies .

Application
Selection Property
Validation Focus
In vitro RNA structure probing
Guanine N1/N2 dual‑modification specificity
Unambiguous G assignment in primer extension
Bis‑thiosemicarbazone synthesis and metallodrug research
Anhydrous aldehyde reactivity for condensation efficiency
Yield optimization and copper‑dependent model‑response evaluation
Leukemia L1210 model‑response studies
Reproducible model‑response endpoint context
Consistent survival prolongation in model
DNA‑damage response pathway studies
DNA synthesis selectivity ratio review
Comparative macromolecular synthesis inhibition assays
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